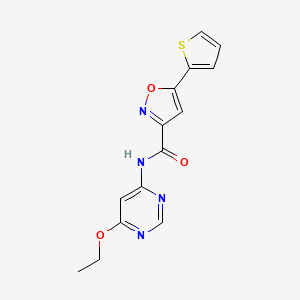

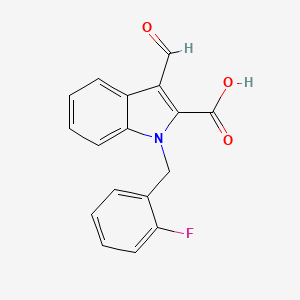

![molecular formula C19H21N3O3S2 B2399784 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide CAS No. 1351644-12-6](/img/structure/B2399784.png)

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a benzo[d]thiazol-2-yl group, which is a type of heterocyclic aromatic compound. It also contains a methylsulfonylphenyl group, which is a type of aromatic compound with a sulfonyl functional group. The presence of these groups could potentially give the compound interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electron-deficient nature of the benzo[d]thiazol-2-yl group could potentially allow for interesting electronic interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromatic rings and sulfonyl group. It might exhibit fluorescence properties due to the presence of the benzo[d]thiazol-2-yl group .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Evaluation

Research has focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating potential as antimicrobial agents. These efforts include the creation of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds have been evaluated for both their in vitro antibacterial and antifungal activities, showing promising results. Such studies underline the compound's utility in developing new antimicrobials with potential applications in treating various bacterial and fungal infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticonvulsant Agent Development

Another area of application has been in the synthesis of azoles incorporating a sulfonamide moiety, aimed at developing anticonvulsant agents. This research explores the potential of various derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety to act as anticonvulsant agents. Some synthesized compounds have shown protection against picrotoxin-induced convulsion in evaluations, highlighting the compound's relevance in the development of new therapeutic agents for managing seizure disorders (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Carbonic Anhydrase Inhibitory Action

The compound has also been investigated in the context of carbonic anhydrase inhibition. A series of structurally related compounds to pritelivir, including N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide, were prepared and studied as inhibitors of several human carbonic anhydrase isoforms. These studies reveal low nanomolar inhibition values and a well-defined structure-activity relationship, suggesting potential applications in treating diseases where carbonic anhydrases play a pathological role, such as cancer, obesity, epilepsy, and glaucoma (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(4-methylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S2/c1-12-5-6-13(2)18-17(12)21-19(26-18)22(3)11-16(23)20-14-7-9-15(10-8-14)27(4,24)25/h5-10H,11H2,1-4H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJBJNQKJFHYFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2399702.png)

![Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate](/img/structure/B2399704.png)

![8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399708.png)

![1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one](/img/structure/B2399715.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399717.png)

![N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2399721.png)